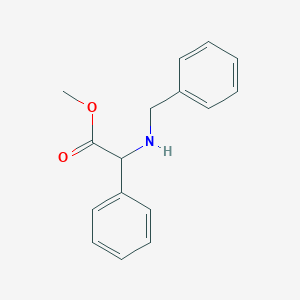

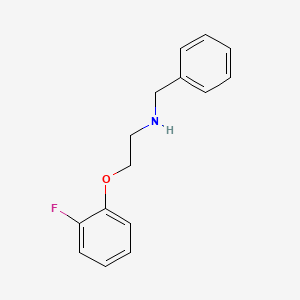

Methyl 2-(benzylamino)-2-phenylacetate

説明

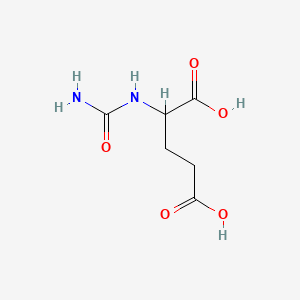

Methyl 2-(benzylamino)-2-phenylacetate (MBPA) is a synthetic organic compound that has been used in many scientific research applications. It is a white solid compound with a molecular weight of 272.35 g/mol. MBPA is an important intermediate in the synthesis of many drugs and other compounds, and has been used in a wide range of biochemical and physiological studies.

科学的研究の応用

Synthesis and Chemical Reactions

New Synthesis Methods : A study by Ogura, Itō, and Tsughihashi (1979) discusses a new synthesis method for arylacetic esters, starting from aromatic aldehyde, which can be applied to the production of phenylacetic esters such as Methyl 2-(benzylamino)-2-phenylacetate (Ogura, Itō, & Tsughihashi, 1979).

Synthesis and Antibacterial Activity : Karai et al. (2018) synthesized a compound similar to this compound and evaluated its antibacterial activity against various bacteria, indicating potential applications in medicinal chemistry (Karai et al., 2018).

Antioxidant Activity of Derivatives : Buravlev, Shevchenko, and Kutchin (2021) synthesized new derivatives of 2,6-diisobornylphenol containing (benzylamino)methyl moiety and evaluated their antioxidant activities, suggesting potential applications in developing antioxidant agents (Buravlev, Shevchenko, & Kutchin, 2021).

Biological and Pharmacological Research

Metabolism Studies : The metabolism of a compound structurally similar to this compound, known as benzphetamine, was studied by Niwaguchi, Inoue, and Suzuki (1982). This kind of research can be crucial for understanding the pharmacokinetics of similar compounds (Niwaguchi, Inoue, & Suzuki, 1982).

Adsorption Studies for Growth Regulation : Research by Brian (1960) on the adsorption of aromatic acids to plant monolayers, including phenylacetic acid derivatives, can provide insights into the interaction of such compounds with biological systems, which could be relevant for agricultural applications (Brian, 1960).

特性

IUPAC Name |

methyl 2-(benzylamino)-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-19-16(18)15(14-10-6-3-7-11-14)17-12-13-8-4-2-5-9-13/h2-11,15,17H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKILDAUSVSANBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395222 | |

| Record name | methyl 2-(benzylamino)-2-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78907-06-9 | |

| Record name | methyl 2-(benzylamino)-2-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1273943.png)

![[(4-Tert-butylphenyl)sulfonyl]acetonitrile](/img/structure/B1273944.png)

![2-{[(1-Phenylethyl)amino]methyl}phenol](/img/structure/B1273953.png)

![3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1273967.png)

![5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273971.png)